2-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide
Description
This compound features a 2-chlorophenyl group linked via an acetamide bridge to a 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene core.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-14-5-2-1-4-12(14)10-16(20)19-11-17(21)8-3-6-15-13(17)7-9-22-15/h1-2,4-5,7,9,21H,3,6,8,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVCNAWVWYESRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNC(=O)CC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Once the targets are identified, it would be possible to map the compound to specific biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the subsequent biochemical reactions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors would affect the compound.
Biological Activity
The compound 2-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide represents a class of biologically active molecules that have garnered attention due to their potential therapeutic applications. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.88 g/mol. The structure features a chlorophenyl group and a tetrahydro-benzothiophene moiety, which are significant for its biological properties.
Anticancer Activity
Research has indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity Comparison
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 1.8 | |
| Compound B | HeLa | 2.5 | |
| Target Compound | MCF-7 | TBD | TBD |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells. This mechanism is crucial for the development of effective chemotherapeutic agents.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Benzothiophene Derivatives : A study demonstrated that certain benzothiophene derivatives exhibited cytotoxic effects on the MCF-7 breast cancer cell line, with IC50 values ranging from 1.8 to 4.5 µM. The study highlighted the importance of substituents on the benzothiophene ring in enhancing biological activity .
- Antiviral Potential : Some derivatives have also been tested for antiviral activity, showing efficacy against viral replication in vitro. This suggests a broader pharmacological profile for compounds similar to 2-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide .
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of thiophene-based compounds. Modifications in side chains and functional groups can significantly influence potency and selectivity against various biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Compound A : 2-(2-Chlorophenyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)acetamide
- Core: Quinoline with a pyrazole substituent.
- The absence of a hydroxy group may reduce solubility .
Compound B : N-[(2-Chlorophenyl)Methyl]-2-Quinazolin-4-ylsulfanylacetamide
- Core : Quinazoline with a sulfanyl (-S-) linker.
- The 2-chlorophenyl is directly methylated here, altering steric interactions .
Compound C : 2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-(4-Methylphenyl)Acetamide
Substituent and Functional Group Comparisons
Notable Observations :
- Hydroxy vs.
- Chlorophenyl Position : 2-Chlorophenyl (target) vs. 4-chlorophenyl (Compound C) alters steric and electronic interactions. Ortho-substitution may hinder rotation, affecting binding pocket fit .
- Heterocyclic Saturation: Partial saturation in the benzothiophene core (target) vs. fully aromatic quinoline (Compound A) impacts conformational flexibility and metabolic stability .
Bond Length and Conformational Analysis
highlights bond length variations in similar acetamides:
- C1–C2 : 1.501 Å (target) vs. 1.53 Å in N-(4-bromophenyl)acetamide derivatives.
- N1–C2: 1.347 Å (target) vs. 1.30 Å in analogs.
Pharmacological and Physicochemical Implications
- Lipophilicity : The 2-chlorophenyl group and benzothiophene core increase logP compared to pyrazole- or pyrimidine-based analogs, favoring blood-brain barrier penetration but risking solubility issues .
- Metabolic Stability : The hydroxy group may undergo glucuronidation, while sulfanyl groups (e.g., Compound B) are prone to oxidation, affecting half-life .
- Hydrogen Bonding : The hydroxy and acetamide groups in the target compound enhance interactions with polar residues in enzymes, contrasting with ester or methylsulfanyl substituents in analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
